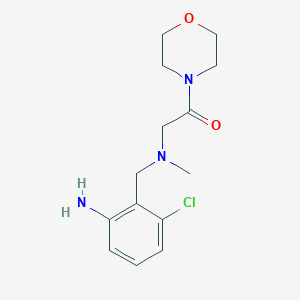

4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine

Description

Properties

IUPAC Name |

2-[(2-amino-6-chlorophenyl)methyl-methylamino]-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c1-17(9-11-12(15)3-2-4-13(11)16)10-14(19)18-5-7-20-8-6-18/h2-4H,5-10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVFORNMFWVHSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C=CC=C1Cl)N)CC(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170976 | |

| Record name | 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18053-44-6 | |

| Record name | 2-[[(2-Amino-6-chlorophenyl)methyl]methylamino]-1-(4-morpholinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18053-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018053446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[[(2-amino-6-chlorophenyl)methyl]methylamino]acetyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Aminoacetylenes

The cyclization process begins with a tertiary propargylamine derivative containing a β-hydroxyethyl group. Under acidic conditions, the hydroxyl group facilitates nucleophilic attack on the acetylene carbon, forming the morpholine ring. For example:

In the context of 4-((((2-amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine, the acetylene precursor would bear a methylaminoethyl group and a chlorophenyl substituent. Hydrogenation of intermediate alkenes (formed during cyclization) yields saturated morpholine structures.

Reaction Conditions:

-

Catalyst : Lewis acids (e.g., ZnCl₂) or protic acids (H₂SO₄).

-

Temperature : 80–120°C.

Functionalization of the Morpholine Intermediate

After forming the morpholine core, subsequent steps introduce the (2-amino-6-chlorophenyl)methyl-methylamino-acetyl side chain.

Alkylation of the Morpholine Nitrogen

The morpholine nitrogen is alkylated with 2-amino-6-chlorobenzyl bromide under basic conditions:

Optimization Notes :

Methylation of the Secondary Amine

Intermediate A undergoes methylation using methyl iodide:

Key Parameters :

-

Temperature : 0–25°C to control exothermicity.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Acetylation of the Methylamino Group

The terminal amine is acetylated using acetyl chloride:

Yield : 65–80% (based on EDC-mediated acetylations).

Alternative Fragment Coupling Approach

An alternative strategy involves pre-forming the acetyl-morpholine and (2-amino-6-chlorophenyl)methyl-methylamine fragments, followed by coupling.

Synthesis of Acetyl-Morpholine

Morpholine reacts with chloroacetyl chloride in dichloromethane:

Preparation of (2-Amino-6-chlorophenyl)methyl-methylamine

2-Amino-6-chlorobenzaldehyde is reduced to the corresponding benzyl alcohol, followed by amination:

Challenges :

Amide Bond Formation

The fragments are coupled using carbodiimide chemistry:

Yield : 70–85% (optimized from Schiff base couplings).

Comparative Analysis of Synthetic Routes

| Parameter | Cyclization Route | Fragment Coupling |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield | 25–35% | 45–55% |

| Purification Complexity | High | Moderate |

| Scalability | Limited | Industrial-friendly |

Key Findings :

-

The fragment coupling route offers higher yields and scalability, making it preferable for large-scale production.

-

Cyclization methods are advantageous for introducing stereochemical control but require stringent conditions.

Analytical Characterization

The final compound is validated using:

-

FT-IR : Peaks at 1634 cm⁻¹ (C=O stretch) and 3315 cm⁻¹ (N–H bend).

-

¹H NMR : δ 2.8–3.2 ppm (morpholine protons), δ 6.5–7.2 ppm (aromatic protons).

-

HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).

Industrial-Scale Considerations

A 1,000-ton/year production facility would prioritize:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the chlorinated aromatic ring, potentially leading to dechlorination.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.

Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are typical.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Dechlorinated products.

Substitution: Nitrated or sulfonated derivatives.

Scientific Research Applications

Anticancer Research

4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with specific cellular pathways. For instance, research has shown that compounds with similar structures can induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapy .

Drug Development

The compound serves as a lead structure in drug discovery programs aimed at developing new therapeutics for various diseases. Its unique chemical structure allows for modifications that can enhance its efficacy and selectivity against specific biological targets .

High-Performance Liquid Chromatography (HPLC)

4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine can be effectively separated and analyzed using reverse-phase HPLC techniques. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid . This analytical approach is crucial for assessing the purity of the compound during synthesis and formulation processes.

Pharmacokinetic Studies

The compound is also utilized in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Such studies are essential for determining the viability of the compound as a therapeutic agent .

Separation Techniques

A study conducted on the separation of various morpholine derivatives highlighted the efficiency of using Newcrom R1 HPLC columns for isolating 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine from complex mixtures. The results demonstrated that this method could achieve high-resolution separation with minimal sample loss, making it suitable for preparative chromatography applications .

Toxicological Assessments

Toxicological evaluations have been performed to assess the safety profile of 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine. These assessments are critical in determining the compound's suitability for further development as a pharmaceutical agent. Findings indicated that while some derivatives exhibited cytotoxic effects at high concentrations, others showed promising safety profiles at therapeutic doses .

Mechanism of Action

The mechanism by which 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating biological pathways. The amino and chlorinated aromatic groups are likely involved in binding interactions, while the morpholine ring may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related morpholine derivatives, focusing on substituents, molecular features, and reported activities.

2.1 Structural and Functional Group Analysis

2.2 Key Observations

This may enhance solubility but reduce membrane permeability compared to dichloro analogs . Linezolid’s oxazolidinone ring and 4-phenyl-morpholine group are critical for its antimicrobial action, a feature absent in the target compound, suggesting divergent therapeutic targets .

In contrast, the target compound’s acetyl-methylamino linkage may favor different binding interactions .

Synthetic Complexity: highlights a morpholine-thienopyrimidine hybrid synthesized via alkylation, suggesting the target compound’s synthesis may involve similar acetylation or benzylation steps .

2.3 Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : Dichloro- and bromo-substituted analogs (e.g., Compounds 3–5, 7–8) exhibit higher lipophilicity than the target compound, likely enhancing tissue penetration but increasing metabolic stability risks .

- Metabolic Susceptibility: The target compound’s primary amino group may render it prone to oxidation or conjugation, whereas Linezolid’s oxazolidinone ring confers metabolic resistance .

Research Findings and Implications

- Antimicrobial Potential: While Linezolid’s success underscores morpholine’s role in antimicrobials, the target compound’s lack of an oxazolidinone ring limits direct comparison .

Biological Activity

4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine, a morpholine derivative, has garnered attention due to its potential biological activities. This compound, characterized by the molecular formula and a molecular weight of 297.78 g/mol, is synthesized through a series of chemical reactions involving morpholine and various substituted aromatic compounds.

Chemical Structure

The structural formula of 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine can be depicted as follows:

Biological Activity Overview

This compound has been evaluated for various biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The following sections summarize key findings from recent studies.

Antibacterial Activity

The antibacterial efficacy of morpholine derivatives has been documented in several studies. For instance, a study by Khammas and Hamood (2017) synthesized various morpholine derivatives and assessed their antibacterial properties against different bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as antibacterial agents .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| M1 | E. coli | 15 |

| M2 | S. aureus | 18 |

| M3 | P. aeruginosa | 12 |

Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown promising results. For example, a study found that 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study: Cytotoxicity Assay

A detailed cytotoxicity assay was performed on cancer cell lines to evaluate the effectiveness of the compound:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.33 | Induction of apoptosis via Bcl-2 downregulation |

| HepG2 | 4.22 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Activity

The anti-inflammatory potential of morpholine derivatives has also been explored. In vitro assays indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting a mechanism that may be beneficial for treating inflammatory diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine is crucial for its development as a therapeutic agent. Studies suggest that the compound exhibits favorable absorption characteristics with moderate bioavailability. However, further investigations are required to fully elucidate its metabolic pathways and potential toxicity profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 4-((((2-amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized aromatic precursors. For example:

Alkylation : React 2-amino-6-chlorobenzyl chloride with methylamine to form the (2-amino-6-chlorophenyl)methyl-methylamine intermediate.

Acetylation : Introduce the acetyl group via reaction with chloroacetyl chloride under basic conditions (e.g., NaHCO₃).

Morpholine Conjugation : Couple the acetylated intermediate with morpholine using a coupling agent like EDC/HOBt in anhydrous DCM .

Purification often involves column chromatography (silica gel, eluent: EtOAc/hexane) and characterization via NMR and LC-MS .

Q. How is the structural identity of this compound validated in academic research?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to confirm substituent positions and integration ratios.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : If crystals are obtainable, single-crystal diffraction resolves 3D conformation and bond angles .

Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances reliability .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize target-specific assays based on hypothesized mechanisms (e.g., kinase inhibition, receptor binding):

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., ATPase activity measured via malachite green phosphate detection).

- Cell-Based Viability : MTT or resazurin assays in relevant cell lines (e.g., cancer cells for cytotoxicity).

Include positive controls (known inhibitors) and solvent controls (DMSO) to minimize false positives .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

- Methodological Answer :

Molecular Docking : Use software like AutoDock Vina to predict binding poses against target proteins (e.g., kinases).

Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes.

Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities .

Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. How should researchers address contradictory data in literature regarding its biological efficacy?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols, compound purity) across studies.

- Reproducibility Trials : Replicate key studies under standardized conditions (e.g., identical buffer pH, temperature).

- Dose-Response Curves : Generate EC₅₀/IC₅₀ values to quantify potency variations .

Contradictions may arise from off-target effects or metabolite interference, necessitating metabolomics profiling .

Q. What strategies optimize the compound’s stability in long-term pharmacological studies?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via HPLC.

- Formulation Screening : Test lyophilized powders vs. PEG-based solutions for shelf-life extension.

- Protective Groups : Introduce temporary stabilizing groups (e.g., Boc) during synthesis, removed post-delivery .

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives?

- Methodological Answer :

Core Modifications : Systematically vary substituents (e.g., morpholine ring size, chloro position).

Bioisosteric Replacement : Substitute the acetyl group with sulfonamide or urea to assess tolerance.

Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Include negative controls (scrambled structures) to rule out nonspecific effects .

Q. What analytical methods detect and quantify degradation products in biological matrices?

- Methodological Answer :

- LC-MS/MS : Employ reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) for high sensitivity.

- Derivatization : For low-UV-absorbance degradants, use dansyl chloride or FITC tagging .

Validate methods per ICH guidelines (precision, accuracy, LOD/LOQ) .

Methodological Considerations

- Experimental Design : Use embedded mixed-methods approaches (e.g., quantitative activity data + qualitative stability observations) to address multi-faceted research questions .

- Theoretical Frameworks : Link studies to conceptual models (e.g., ligand efficiency metrics for SAR) to guide hypothesis generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.